tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: is a compound with the molecular formula C13H17ClN2O2S2 and a molecular weight of 332.87 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used in assays to investigate enzyme inhibition and protein binding .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the suppression of cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Used in the synthesis of complex organic molecules.
3-tert-Butyl-5-chloro-2-hydroxybenzophenone: Used as a UV absorber in industrial applications.
Uniqueness
tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is unique due to its specific structure, which includes a benzodithiazolyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17ClN2O2S2 |
---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-chloro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
OBHSYXDDYZTIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
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